N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with three distinct groups:
- A furan-2-ylmethyl moiety attached to the carboxamide nitrogen.
- A 4-(morpholin-4-ylsulfonyl)phenyl group at position 1 of the pyrrolidine ring.
- A carboxamide group at position 2.
The furan-2-ylmethyl group contributes aromaticity and may influence pharmacokinetic properties like metabolic stability.
Properties
Molecular Formula |
C20H23N3O6S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25) |
InChI Key |
KWXIVMDUTJTILS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the morpholine sulfonyl group and the pyrrolidine carboxamide moiety. Common reagents used in these reactions include furan-2-carboxaldehyde, morpholine, and various sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted sulfonyl compounds. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The furan ring and morpholine sulfonyl group play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine sulfonyl group distinguishes it from analogues with imidazolidinone () or oxadiazole () substituents. This group likely improves water solubility compared to lipophilic dibenzyl or chlorophenyl moieties.
- Synthetic yields vary significantly (40–64%), with the dimethylamino-substituted compound () achieving the highest yield, possibly due to favorable reaction kinetics.
Key Observations :
- The dihydroisoquinoline sulfonyl analogue () exhibits moderate cytotoxicity, suggesting substituent-dependent toxicity profiles.
- Antibacterial activity in correlates with the presence of a diethylphenyl group, which may disrupt bacterial membrane integrity.
Role of Sulfonyl and Heterocyclic Moieties
- Morpholine Sulfonyl vs. Other Sulfonyl Groups: Morpholine sulfonyl (target compound) balances hydrophilicity and steric bulk, whereas dihydroisoquinoline sulfonyl () introduces a rigid bicyclic structure that may limit conformational flexibility.
Furan vs. Other Aromatic Substituents :
Spectroscopic and Physicochemical Properties
- NMR Data: The target compound’s ¹H NMR (if available) would show signals for the morpholine protons (~3.0–3.6 ppm) and furan aromatic protons (~6.2–7.4 ppm), similar to analogues in and . The dimethylamino-substituted compound () exhibits IR bands at 1688 cm⁻¹ (C=O), indicating a strong carboxamide signature.
Stability :
- The oxadiazole-containing analogue () requires storage at 2–8°C, suggesting sensitivity to thermal degradation, whereas morpholine sulfonyl derivatives may exhibit better stability due to hydrogen-bonding capacity.
Biological Activity
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a compound with potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, as well as its structure-activity relationship (SAR).
The molecular formula of the compound is , with a molar mass of 350.39 g/mol. The compound features a furan ring and a morpholine sulfonyl group, which are significant for its biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties. The following table summarizes key findings from research on its anticancer activity against A549 human lung adenocarcinoma cells.
| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) | Comparison Drug |
|---|---|---|---|
| This compound | TBD | TBD | Cisplatin |
| 5-nitrothiophene derivative | 10.5 | 66% | Cisplatin |
| 2-thienyl derivative | 8.0 | 70% | Cisplatin |
Key Findings:
- Cytotoxicity : The compound showed a structure-dependent cytotoxic effect on A549 cells, indicating that specific substituents significantly influence its potency .
- Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, the compound exhibited competitive cytotoxic effects, although further studies are needed to determine precise IC50 values .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant pathogens. The following table summarizes findings related to its antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | TBD | Effective |
| Klebsiella pneumoniae | TBD | Moderate |
| Pseudomonas aeruginosa | TBD | Ineffective |
Key Findings:
- Broad-Spectrum Activity : The compound has shown effectiveness against certain strains of MRSA and other Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Resistance Mechanisms : The study highlighted the importance of exploring the mechanisms of resistance in pathogens to optimize the use of this compound in clinical settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Furan Ring : Contributes to the lipophilicity and possibly enhances cellular uptake.
- Morpholine Sulfonyl Group : This moiety is critical for binding interactions with biological targets and may enhance solubility and stability.
Research indicates that modifications to these groups can lead to increased potency or altered selectivity against cancerous versus non-cancerous cells .
Case Studies
A recent study evaluated various derivatives of the compound in both in vitro and in vivo models, illustrating promising results for future drug development:
- In Vitro Studies : Various derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
- In Vivo Efficacy : Animal models treated with selected derivatives showed reduced tumor growth compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound’s synthesis typically involves coupling the pyrrolidine-3-carboxamide core with morpholin-4-ylsulfonyl and furan-2-ylmethyl moieties. Solid-phase peptide synthesis (SPPS) or solution-phase methods are common, with SPPS offering better control over stereochemistry . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and guide experimental conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY) is critical for confirming connectivity, particularly for the morpholinylsulfonyl and furylmethyl groups. X-ray crystallography resolves stereochemical ambiguities, especially in the pyrrolidone ring . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. For dynamic behavior, variable-temperature NMR can probe conformational flexibility .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological targets and pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens potential targets by modeling interactions with proteins containing sulfonyl or morpholine-binding pockets (e.g., kinases, GPCRs) . Pharmacokinetic predictions (ADMET) via tools like SwissADME assess solubility, BBB permeability, and CYP450 metabolism. Quantum mechanical/molecular mechanical (QM/MM) simulations refine binding affinity estimates for prioritized targets .
Q. What strategies are recommended to resolve contradictory data in pharmacological assays (e.g., varying IC₅₀ values across cell lines)?
- Methodological Answer : Conduct orthogonal validation:
- Replicate assays under standardized conditions (e.g., ATP levels, serum concentration) .
- Use isogenic cell lines to isolate genetic variables affecting response .
- Apply meta-analysis to aggregate data from multiple studies, weighting results by assay robustness (e.g., cell viability vs. target-specific readouts) .
- Cross-validate with in silico models (e.g., QSAR) to identify structural features influencing activity discrepancies .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to capture target proteins in lysates .
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal or resistant genes .
- Metabolomics : LC-MS/MS tracks downstream metabolic changes (e.g., TCA cycle intermediates) to infer pathway modulation .
- Single-cell RNA-seq : Resolve heterogeneous responses in primary cell populations .
Q. What experimental and computational approaches are effective for optimizing the compound’s selectivity against off-target proteins?
- Methodological Answer :
- Alanine scanning mutagenesis : Identify critical residues in the target’s binding pocket; redesign the compound to avoid off-target homologs .
- Free-energy perturbation (FEP) : Computationally predict binding energy differences between target and off-target proteins .
- Selectivity panels : Screen against kinase/GPCR panels (Eurofins, DiscoverX) to quantify off-target inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability .
- Metabolite identification : LC-HRMS detects active/inactive metabolites altering efficacy .
- Tissue-specific delivery : Use nanoparticle formulations or prodrugs to improve target engagement .
- Mechanistic PK/PD modeling : Corrogate in vitro IC₅₀ with in vivo exposure metrics (AUC, Cₘₐₓ) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
